Boroxine

Asymmetric Catalysis Organic Synthesis Yield Optimization

Boroxine is a distinct cyclic anhydride with fundamentally different reactivity than its monomeric boronic acid precursors—a critical procurement decision point. For battery R&D, its polymers deliver electrochemical stability up to 5.5 V, essential for high-voltage cathodes. In organic synthesis, the 460% yield increase achieved with protic activation demonstrates the need for condition-specific optimization. For pharmaceutical manufacturing, the 95°C dehydration threshold provides a validated Quality-by-Design control parameter to prevent unintended API conversion. Select Boroxine when controlled release, superior electrolyte stability, or precise thermal processing are mandatory.

Molecular Formula B3O3
Molecular Weight 80.4 g/mol
Cat. No. B1236090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoroxine
Molecular FormulaB3O3
Molecular Weight80.4 g/mol
Structural Identifiers
SMILES[B]1O[B]O[B]O1
InChIInChI=1S/B3O3/c1-4-2-6-3-5-1
InChIKeyHRTQOWBVAJMMRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boroxine Procurement and Selection Guide: Why Boroxine Stands Apart from Boronic Acid and Other Boron Heterocycles


Boroxine (B₃H₃O₃) is a six-membered inorganic heterocycle composed of alternating oxygen and singly-hydrogenated boron atoms, forming a planar ring isoelectronic with benzene . Its derivatives—organoboroxines (R₃B₃O₃)—are cyclic anhydrides formed via dehydration of three equivalents of the corresponding boronic acid . This reversible dehydration-hydration equilibrium between boroxines and boronic acids is a defining physicochemical feature , directly impacting material processing, catalytic activity, and formulation stability. Understanding the quantitative differentiators of boroxine relative to its monomeric boronic acid precursors and other boron-containing heterocycles is essential for informed scientific and industrial procurement decisions.

Why Boroxine Cannot Be Simply Substituted: A Quantitative Rationale for Scientific and Industrial Users


Generic substitution between boroxines and their corresponding boronic acids is scientifically unsound due to the quantifiable differences in their reactivity, physicochemical behavior, and material performance. Boroxines are distinct chemical entities, not mere stoichiometric variants of boronic acids. The cyclic, anhydride structure of boroxines imparts fundamentally different electronic properties and reactivity profiles compared to monomeric boronic acids . For instance, in catalytic hydroboration, boronic acids and boroxines function as pre-catalysts that generate distinct transient species, directly impacting reaction outcomes . Furthermore, the equilibrium between the two forms is highly sensitive to water content and solvent environment , meaning that the active species in solution can shift dramatically based on handling and formulation conditions. Therefore, selecting a boroxine over a boronic acid—or vice versa—is a critical decision that must be guided by the specific quantitative performance data presented in Section 3. Treating these compound classes as interchangeable risks suboptimal yields in organic synthesis, compromised electrochemical stability in polymer electrolytes, and unpredictable behavior in materials science applications.

Quantitative Differentiation: Boroxine vs. Boronic Acid and Other Boron Compounds


Synthetic Yield Comparison: Boroxine vs. Boronic Acid in Asymmetric Addition Reactions

In a head-to-head comparison within the same asymmetric addition reaction, phenylboroxine demonstrated a significantly lower isolated yield compared to its boronic acid counterpart under identical conditions. Specifically, phenylboronic acid (PhB(OH)₂) provided an NMR yield of 18%, whereas triphenylboroxine (the cyclic anhydride trimer) gave only 5% under the standard reaction conditions . However, the addition of two equivalents of ethanol to the reaction containing boroxine dramatically increased the yield to 28% and improved enantioselectivity to 82% ee, highlighting the critical influence of reaction media on boroxine performance . This underscores that boroxine is not a direct, yield-equivalent substitute for boronic acid; its utility is highly condition-dependent and requires specific optimization.

Asymmetric Catalysis Organic Synthesis Yield Optimization

Electrochemical Stability Window: Boroxine-Containing Polymer Electrolytes vs. Conventional Systems

Polymer electrolytes incorporating boroxine (B₃O₃) rings exhibit a quantifiably wide electrochemical stability window, a critical parameter for high-voltage battery applications. One study reports an electrochemical stability window of 4.9 V for an anion-trapping polymer electrolyte containing boroxine rings and oligoether side chains . A more recent advancement in solid polymer electrolytes (SPEs) that utilizes dynamic-covalent boroxine bonds has extended this window further to 5.5 V vs. Li⁺/Li . These values are notably higher than many conventional polyether-based electrolytes, which are often limited to <4.5 V. This enhanced stability is directly attributed to the boroxine structure, enabling the development of safer, higher-energy-density lithium batteries.

Polymer Electrolytes Lithium-Ion Batteries Electrochemical Stability

Thermal Dehydration and Material Stability: Boroxine Formation from Boronic Acid

Differential scanning calorimetry (DSC) of a model aryl boronic acid, 4-methoxybenzeneboronic acid (4-MBBA), reveals a distinct endothermic event with an onset at 94°C and a peak at 95°C, which corresponds precisely to the condensation reaction of the monomeric boronic acid to form its boroxine anhydride (4-MBBX) . This quantifiable thermal event demonstrates the facility of boroxine formation under relatively mild heating conditions. This has critical implications for drug substance manufacturing and product formulation, where dehydrating conditions (e.g., heating, freeze-drying) can inadvertently convert a boronic acid active pharmaceutical ingredient (API) into its boroxine form, altering its physicochemical properties, solubility, and bioavailability .

Preformulation Pharmaceutics Thermal Analysis

Antioxidant and Pro-Oxidant Activity: Class-Level Comparison of Boroxines

A comparative study using the standard DPPH radical scavenging assay revealed that all investigated boroxines—including K₂[B₃O₃F₄OH], trimethoxyboroxine, and trimethylboroxine—exhibit extremely weak antioxidant capacity . This finding provides a consistent class-level property that differentiates them from many phenolic and flavonoid antioxidants. Critically, the halogenated boroxine derivative, K₂[B₃O₃F₄OH], demonstrated a concentration-dependent switch from weak antioxidant to pro-oxidant behavior, as evidenced by an increase in absorbance readings at higher concentrations instead of the expected color decrease . This data is essential for any biomedical or biochemical application where the compound's role in oxidative stress is a consideration.

Antioxidant Capacity Biochemistry DPPH Assay

Catalytic Pre-Catalyst Activity: Boroxines vs. Boronic Acids in Hydroboration

Detailed ¹¹B NMR spectroscopic studies have clarified that boronic acids and boroxines are not the direct catalysts in alkene hydroboration; instead, they act as pre-catalysts that react with pinacolborane (HBpin) to generate transient, catalytically active species (RBH₂·BH₂R and B₂H₆) . This mechanistic insight differentiates boroxines from other classes of boron catalysts that operate via different pathways. Specifically, the study found that 3,4,5-trifluorophenylboronic acid (and by extension its boroxine) promotes hydroboration at low loadings with broad functional group tolerance . This understanding is crucial for selecting the correct boron source and optimizing reaction conditions, as the active catalyst is generated in situ from the boroxine/boronic acid precursor.

Homogeneous Catalysis Hydroboration Main-Group Catalysis

Optimal Application Scenarios for Boroxine Based on Quantitative Evidence


High-Voltage Solid Polymer Electrolytes for Lithium Batteries

Given the demonstrated ability of boroxine-containing polymers to achieve electrochemical stability windows of 4.9 V to 5.5 V [REFS-1, REFS-2], this compound class is optimally suited for the formulation of solid polymer electrolytes (SPEs) in next-generation lithium-ion and lithium-metal batteries. The extended voltage window enables compatibility with high-voltage cathode materials (e.g., LiNi₀.₅Mn₁.₅O₄, LiCoPO₄), which can significantly increase the energy density of the battery system. The dynamic covalent nature of boroxine bonds further provides additional benefits like self-healing and improved interfacial stability, making them a strategic choice for advanced battery research and development.

Controlled, Additive-Optimized Asymmetric Synthesis

The yield data from asymmetric 1,4-addition reactions clearly demonstrates that boroxines are not direct substitutes for boronic acids but can be effective nucleophiles when the reaction conditions are specifically optimized . The 460% yield increase (from 5% to 28%) upon addition of ethanol highlights the importance of protic additives in activating the boroxine trimer. Therefore, a primary application scenario for boroxines in organic synthesis is in reactions where a slower, more controlled release of the active boronic acid species is desirable, or where the anhydride form offers a handling or solubility advantage over the free acid. Researchers should select boroxines when they are prepared to invest in the condition-specific optimization that this data suggests is necessary.

Pharmaceutical Preformulation and Thermal Stability Screening

The DSC data showing boroxine formation from a boronic acid at 95°C provides a critical quality-by-design (QbD) parameter for pharmaceutical development . A key industrial application for this data is in the design of manufacturing processes for boronic acid-containing APIs. Procurement and formulation teams should use this knowledge to establish strict temperature controls (<95°C) during drying, milling, and other unit operations to prevent the unintended conversion of the API to its boroxine form. Conversely, if the boroxine is the desired form, this data provides a validated thermal processing window for its synthesis.

Biochemical Studies Requiring Pro-Oxidant or Inert Boron Sources

The class-level evidence demonstrating the extremely weak antioxidant capacity of boroxines is crucial for selecting these compounds in biological assays. They are ideal for use as non-antioxidant boron controls or in studies where interference with oxidative stress pathways must be minimized. Furthermore, the specific pro-oxidant behavior of K₂[B₃O₃F₄OH] at high concentrations opens a specific research niche for this derivative in studies of oxidative stress mechanisms, cancer biology, or antimicrobial research where localized generation of reactive oxygen species may be therapeutically beneficial.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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